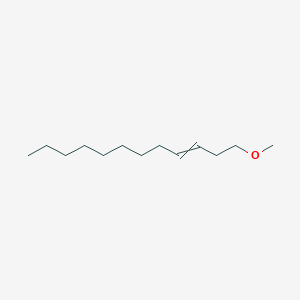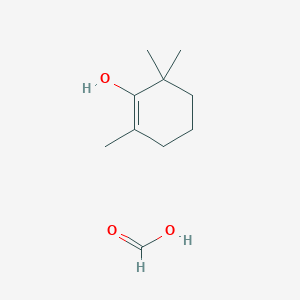
Formic acid;2,6,6-trimethylcyclohexen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formic acid;2,6,6-trimethylcyclohexen-1-ol: is a compound that combines formic acid, the simplest carboxylic acid, with 2,6,6-trimethylcyclohexen-1-ol, a derivative of cyclohexene Formic acid is known for its pungent odor and is naturally found in the venom of ants and bees
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of formic acid;2,6,6-trimethylcyclohexen-1-ol involves the esterification of formic acid with 2,6,6-trimethylcyclohexen-1-ol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete reaction. The reaction can be represented as follows:
Formic acid+2,6,6-trimethylcyclohexen-1-ol→Formic acid;2,6,6-trimethylcyclohexen-1-ol+Water
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Formic acid;2,6,6-trimethylcyclohexen-1-ol can undergo oxidation reactions, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products:
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: Formic acid;2,6,6-trimethylcyclohexen-1-ol is used as an intermediate in organic synthesis, particularly in the production of fragrances and flavor compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore the compound’s potential as a drug precursor or active pharmaceutical ingredient.
Industry: In the industrial sector, this compound is used in the manufacture of resins, plastics, and coatings.
Mechanism of Action
The mechanism of action of formic acid;2,6,6-trimethylcyclohexen-1-ol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form hydrogen bonds and participate in various chemical reactions, influencing biological pathways and industrial processes.
Comparison with Similar Compounds
2,6,6-Trimethylcyclohexen-1-ol: A similar compound without the formic acid component.
Formic Acid: The simplest carboxylic acid, used in various chemical reactions.
Uniqueness: Formic acid;2,6,6-trimethylcyclohexen-1-ol is unique due to its combined properties of formic acid and 2,6,6-trimethylcyclohexen-1-ol
By understanding the properties, preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds, researchers can explore the full potential of this compound in various domains.
Properties
CAS No. |
59324-92-4 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
formic acid;2,6,6-trimethylcyclohexen-1-ol |
InChI |
InChI=1S/C9H16O.CH2O2/c1-7-5-4-6-9(2,3)8(7)10;2-1-3/h10H,4-6H2,1-3H3;1H,(H,2,3) |
InChI Key |
ZPNNWAQLKDHGDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)O.C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


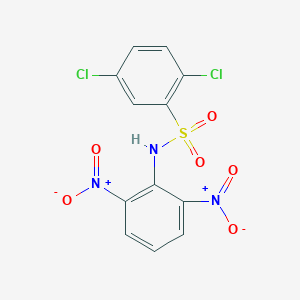
![Benzene, [(2-methoxy-1-methylene-2-propenyl)thio]-](/img/structure/B14597910.png)


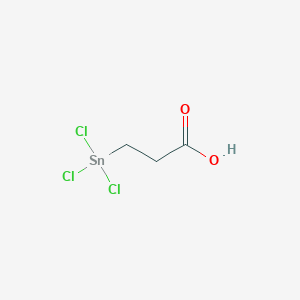
![Silane, [[1-(4-methoxyphenyl)cyclopropyl]oxy]trimethyl-](/img/structure/B14597922.png)

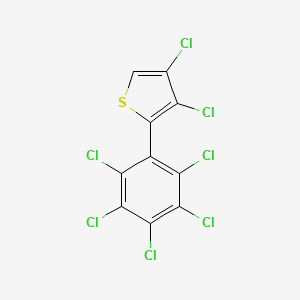
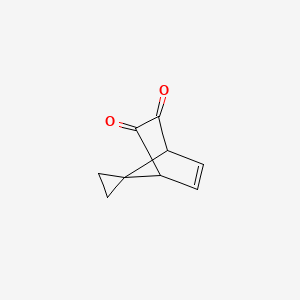
![Methyl 3-({amino[bis(2-chloroethyl)amino]phosphoryl}oxy)propanoate](/img/structure/B14597933.png)

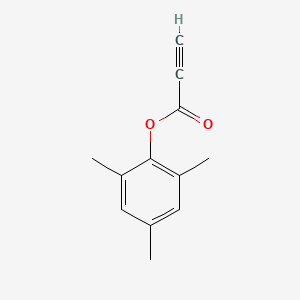
![4-(4-Fluorobicyclo[2.2.2]octan-1-yl)benzonitrile](/img/structure/B14597956.png)
